Product packaging for Huwentoxin-XVI(Cat. No.:)

Huwentoxin-XVI

Cat. No.: B1573982
M. Wt: 4437.2 Da
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Huwentoxin-XVI within Peptide Toxin Research

This compound (HWTX-XVI) is a neurotoxic peptide isolated from the venom of the Chinese bird spider, Ornithoctonus huwena (formerly known as Selenocosmia huwena). nih.govresearchgate.netwikipedia.org This spider's venom is a complex mixture of various neurotoxins that paralyze its prey. wikipedia.org Huwentoxins, the peptide components of the venom, are classified based on their structural and functional characteristics, with many exhibiting a cystine-knot motif. researchgate.net

Peptide toxins, like HWTX-XVI, are a significant focus of research due to their high specificity and potency in targeting various ion channels and receptors. researchgate.netmdpi.com In particular, those that modulate voltage-gated calcium channels (VGCCs) have garnered attention as potential therapeutic agents, especially for pain management. nih.gov The selective inhibition of N-type calcium channels is a key area of interest, as these channels are crucial in the transmission of pain signals. nih.gov HWTX-XVI is a specific blocker of N-type VGCCs, placing it in a category of toxins with significant therapeutic potential. researchgate.netnih.gov

Historical Perspective on this compound Discovery and Initial Characterization

This compound was first purified and characterized from the venom of the Chinese tarantula Ornithoctonus huwena. nih.gov Initial studies revealed that HWTX-XVI is a peptide composed of 39 amino acid residues. nih.govresearchgate.net Its structure is stabilized by three disulfide bridges, a common feature among many spider venom peptides. nih.govresearchgate.netnih.gov

Early electrophysiological assays demonstrated that HWTX-XVI specifically inhibits N-type calcium channels in rat dorsal root ganglion (DRG) cells with an IC50 value of approximately 60 nM. nih.govmedchemexpress.com This inhibitory effect was found to be dose-dependent. nih.gov Importantly, these initial studies also highlighted that HWTX-XVI has no significant effect on other types of ion channels, such as voltage-gated T-type calcium channels, potassium channels, or sodium channels, underscoring its selectivity. nih.govmedchemexpress.com

Rationale and Significance of this compound Investigation in Current Research Landscape

The current investigation into this compound is driven by the pressing need for novel and more effective analgesics with fewer side effects than current treatments, such as opioids. researchgate.net N-type calcium channels are validated targets for pain therapeutics, and their selective blockers are promising candidates for treating chronic pain. nih.gov

The significance of HWTX-XVI lies in its specific and highly reversible inhibition of N-type calcium channels. nih.govresearchgate.net This reversibility is a key advantage, potentially leading to a better side-effect profile compared to less reversible inhibitors. nih.gov Research has shown that HWTX-XVI exhibits significant analgesic effects in various animal models of pain, including inflammatory and post-operative pain. nih.govnih.gov Furthermore, unlike some other N-type calcium channel blockers, HWTX-XVI does not appear to cause significant adverse motor coordination effects at therapeutic doses in animal studies. nih.gov These properties make this compound a potent candidate for the development of a new class of analgesic drugs. nih.govnih.gov

Properties

Molecular Formula

C196H292N50O56S6

Molecular Weight

4437.2 Da

Appearance

White lyophilized solidPurity rate: > 98%AA sequence:  Cys1-Ile-Gly-Glu-Gly-Val-Pro-Cys8-Asp-Glu-Asn-Asp-Pro-Arg-Cys15-Cys16-Ser-Gly-Leu-Val-Cys21-Leu-Lys-Pro-Thr-Leu-His-Gly-Ile-Trp-Tyr-Lys-Ser-Tyr-Tyr-Cys36-Tyr-Lys-Lys-OHDisulfide bonds:     Cys1-Cys16, Cys8-Cys21 and Cys15-Cys36Length (aa): 39

Origin of Product

United States

Discovery, Isolation, and Primary Characterization of Huwentoxin Xvi

Source Organism and Venom Collection Methodologies

Huwentoxin-XVI is sourced from the venom of the Chinese bird spider, a tarantula belonging to the family Theraphosidae. The scientific name of this spider has been recorded under several synonyms, including Ornithoctonus huwena, Haplopelma schmidti, and Cyriopagopus schmidti. wikipedia.orgfrontiersin.org It was also formerly known as Selenocosmia huwena. wikipedia.org These spiders are native to southern China.

The collection of venom from these spiders is a meticulous process. One common method employed is electrical stimulation, which induces the spider to release its venom. nih.gov Due to the small size of many spider species and the limited quantity of venom that can be obtained from a single specimen, collecting a sufficient amount for research purposes can be challenging. nih.gov

Chromatographic and Purification Techniques for this compound Isolation

The isolation and purification of this compound from the crude spider venom involves a multi-step process utilizing chromatographic techniques. Initially, the crude venom is subjected to ion-exchange chromatography. smartox-biotech.com This is followed by further purification using reverse-phase high-performance liquid chromatography (RP-HPLC). smartox-biotech.com This combination of techniques allows for the separation of the complex mixture of components in the venom, leading to the isolation of the purified this compound peptide.

Initial Biological Activity Screening and Profiling of this compound

Initial screenings of this compound have revealed its potent and specific biological activity. It has been identified as a selective antagonist of N-type voltage-gated calcium channels (Cav2.2) in rat dorsal root ganglion (DRG) neurons, with an IC50 of approximately 60 nM. nih.govresearchgate.net The inhibitory effect of HWTX-XVI on these channels is dose-dependent. nih.gov

Notably, the blocking action of this compound on N-type calcium channels is highly reversible. nih.govresearchgate.net Further studies have indicated that HWTX-XVI shows no significant effect on T-type calcium channels, potassium channels, or sodium channels, highlighting its specificity. nih.gov In functional assays, this compound was found to almost completely block the twitch response of rat vas deferens to low-frequency electrical stimulation. nih.gov Intraperitoneal injections of the toxin in rats have demonstrated significant analgesic effects in models of formalin-induced inflammatory pain. nih.gov

PropertyDescription
Peptide Name This compound (HWTX-XVI)
Amino Acid Residues 39
Disulfide Bridges 3
Primary Target N-type voltage-gated calcium channels (Cav2.2)
IC50 on rat DRG neurons ~60 nM
Reversibility Highly reversible

Advanced Structural Elucidation Methodologies for Huwentoxin Xvi

Nuclear Magnetic Resonance (NMR) Spectroscopy in Huwentoxin-XVI Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides and small proteins in solution, providing insights into their native conformation and dynamics. For many related spider toxins, such as Huwentoxin-I and Huwentoxin-IV, two-dimensional ¹H NMR experiments have been pivotal in solving their solution structures. smartox-biotech.comnih.gov These studies typically involve the analysis of Nuclear Overhauser Effect (NOE) constraints to determine inter-proton distances and coupling constants to define dihedral angles, which are then used to calculate a family of structures consistent with the experimental data. smartox-biotech.comnih.gov

However, based on a review of current scientific literature, a detailed three-dimensional solution structure of this compound determined by NMR spectroscopy has not been published. While the primary structure and disulfide connectivity are known, the precise folding and spatial arrangement of the amino acid residues await elucidation by techniques such as 2D or 3D NMR.

X-ray Crystallography and Cryo-Electron Microscopy Approaches for this compound

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful methods for obtaining high-resolution, three-dimensional atomic models of molecules. X-ray crystallography requires the molecule to be in a crystalline state, where the diffraction pattern of X-rays passing through the crystal can be used to calculate the electron density and thus the atomic positions. wikipedia.orglibretexts.org Cryo-EM is particularly useful for large protein complexes and membrane proteins, where it can determine structures from vitrified samples in a near-native state. pnas.org

These techniques have been successfully applied to other spider toxins, notably Huwentoxin-IV, to understand its structure and its interaction with ion channels. pnas.orgfrontiersin.orgresearchgate.net For instance, cryo-EM has been used to visualize Huwentoxin-IV in complex with a chimeric voltage-gated sodium channel, revealing the molecular basis of its inhibitory action. pnas.org

To date, there are no published reports of a solved crystal structure or high-resolution cryo-EM structure specifically for this compound. Consequently, there is no entry for its three-dimensional coordinates in the Protein Data Bank (PDB). ebi.ac.ukebi.ac.uk

Mass Spectrometry-Based Techniques in this compound Primary Structure Analysis

The foundational step in characterizing any peptide is the determination of its primary structure—the linear sequence of its amino acids. Mass spectrometry (MS) is an indispensable tool for this purpose, allowing for precise measurement of a peptide's molecular weight and facilitating its sequencing.

This compound was identified and characterized as a novel neurotoxin composed of 39 amino acid residues. nih.gov The determination of its primary structure was achieved through purification from the spider venom, followed by amino acid sequencing, a process typically confirmed by MS to validate the molecular mass. nih.govnih.gov The amino acid sequence of HWTX-XVI is detailed in the table below.

This compound Primary Structure
Sequence
Number of Residues
Cysteine Residues
Data sourced from MedChemExpress, BioHippo, and Mayflower Bioscience. medchemexpress.comebiohippo.commayflowerbio.com

Disulfide Bond Mapping and Tertiary Structure Confirmation of this compound

This compound contains six cysteine residues, which form three intramolecular disulfide bridges. nih.gov These covalent linkages are critical for stabilizing the peptide's tertiary structure and are essential for its biological function. The specific connectivity of these bridges was determined to be Cys1-Cys16, Cys8-Cys21, and Cys15-Cys36. medchemexpress.comebiohippo.commayflowerbio.com

| This compound Disulfide Bridge Connectivity | | :--- | :--- | | Bridge 1 | Cys¹ - Cys¹⁶ | | Bridge 2 | Cys⁸ - Cys²¹ | | Bridge 3 | Cys¹⁵ - Cys³⁶ | Data sourced from MedChemExpress, BioHippo, and Mayflower Bioscience. medchemexpress.comebiohippo.commayflowerbio.com

This disulfide linkage pattern is distinct from that of other huwentoxins like HWTX-II but is consistent with the formation of an Inhibitor Cystine Knot (ICK) motif. researchgate.netwikipedia.org The ICK fold is a highly compact and stable scaffold common to many spider toxins. It is characterized by a ring formed by two disulfide bonds and the intervening peptide backbone, through which a third disulfide bond passes. wikipedia.org Although a definitive 3D structure for HWTX-XVI has not been solved via NMR or crystallography, its disulfide mapping strongly predicts that it adopts this conserved ICK tertiary structure, which is known for conferring high resistance to proteolysis and thermal denaturation. researchgate.net

Molecular Mechanisms of Action of Huwentoxin Xvi

Identification and Characterization of Specific Molecular Targets for Huwentoxin-XVI

This compound (HWTX-XVI), a neurotoxin purified from the venom of the Chinese bird spider Ornithoctonus huwena, is composed of 39 amino acid residues and contains three disulfide bridges. mdpi.comresearchgate.netnih.gov Research has identified its primary molecular target as the N-type voltage-gated calcium channel (CaV2.2). mdpi.comresearchgate.netnih.gov

Voltage-Gated Ion Channel Modulation by this compound (e.g., CaV2.2, NaV, KV)

The principal action of this compound is the potent and selective blockade of N-type (CaV2.2) voltage-gated calcium channels. researchgate.netsmartox-biotech.commedchemexpress.comresearchgate.net Electrophysiological studies on rat dorsal root ganglion (DRG) cells have determined its half-maximal inhibitory concentration (IC₅₀) to be approximately 60 nM for N-type calcium channels. researchgate.netnih.govmedchemexpress.com A distinguishing characteristic of this interaction is its high degree of reversibility, which sets it apart from other well-known N-type channel blockers such as ω-conotoxin-GVIA and ω-conotoxin-MVIIA. nih.govsmartox-biotech.com

The specificity of this compound is a key feature. Studies have demonstrated that the toxin has no significant effect on other voltage-gated ion channels, including T-type calcium channels, various potassium (KV) channels, or sodium (NaV) channels. researchgate.netnih.govmedchemexpress.com This high selectivity for CaV2.2 underscores its value as a specific pharmacological tool for studying the role of N-type calcium channels.

Table 1: Ion Channel Modulation Profile of this compound This interactive table summarizes the effects of this compound on various voltage-gated ion channels based on electrophysiological data.

Channel Type Subtype Effect Potency (IC₅₀) Source
Calcium Channel (CaV) N-type (CaV2.2) Potent Blocker ~60 nM researchgate.netnih.govmedchemexpress.com
T-type No Effect Not Applicable nih.govmedchemexpress.com
Sodium Channel (NaV) Voltage-gated No Effect Not Applicable researchgate.netnih.govmedchemexpress.com
Potassium Channel (KV) Voltage-gated No Effect Not Applicable researchgate.netnih.govmedchemexpress.com

Receptor Interaction and Signaling Pathway Perturbation by this compound

Current scientific literature focuses on the direct interaction of this compound with the CaV2.2 ion channel. There is no published evidence to suggest that this compound directly binds to other classes of receptors or that its primary mechanism involves the perturbation of signaling pathways independent of CaV2.2 channel blockade. The observed physiological effects are considered downstream consequences of inhibiting calcium influx through N-type channels, which play crucial roles in neurotransmitter release. nih.gov

Enzyme Inhibition or Activation by this compound

As of current research, there are no findings indicating that this compound functions by directly inhibiting or activating any enzymes. Its mechanism of action is characterized as a direct modulation of ion channel function.

Allosteric Modulation and Binding Site Analysis of this compound

The precise binding site and the exact nature of the interaction between this compound and the CaV2.2 channel have not been fully elucidated. Structure-activity relationship (SAR) studies for this compound are not yet available in published literature. researchgate.net However, comparisons can be drawn with other toxins that target the N-type calcium channel. For instance, ω-conotoxins are known to bind to the outer pore (P-loop) region of the CaV2.2 channel, which is located between the S5 and S6 transmembrane segments of each domain. nih.gov Given that this compound exhibits a similar, albeit more reversible, blocking effect to ω-conotoxins, it is plausible that it targets a similar region on the channel's extracellular side. nih.govsmartox-biotech.com

Furthermore, analysis of another related toxin, Huwentoxin-X, which also blocks N-type calcium channels, reveals a shared structural motif (the inhibitor cystine knot) and a similar functional surface motif with ω-conotoxin GVIA, involving a critical tyrosine residue and several basic residues. rcsb.org This suggests that specific residues on the surface of this compound are critical for its binding and inhibitory function, though detailed mutagenesis and structural studies are required for confirmation. There is currently no evidence to suggest that this compound acts as an allosteric modulator.

Electrophysiological and Biochemical Approaches to Elucidate this compound Function

A combination of electrophysiological and biochemical techniques has been instrumental in characterizing the function of this compound.

Whole-cell patch-clamp recording is the primary electrophysiological method used. nih.gov This technique, applied to acutely dissociated rat dorsal root ganglion (DRG) neurons, allows for the direct measurement of ionic currents through specific channels. By isolating N-type calcium currents, researchers have been able to demonstrate the dose-dependent inhibitory effect of this compound, calculate its IC₅₀ value, and confirm its lack of activity on other channels like NaV and KV. nih.gov

A key biochemical assay used to determine the functional effect of N-type channel blockade is the rat vas deferens assay. nih.gov The contractility of this smooth muscle tissue in response to low-frequency electrical stimulation is dependent on neurotransmitter release from sympathetic nerves, a process mediated by N-type calcium channels. This compound was shown to almost completely block this twitch response, providing functional evidence of its potent inhibitory effect on presynaptic CaV2.2 channels. nih.gov

Table 2: Methodologies for Functional Analysis of this compound This interactive table outlines the key experimental approaches used to study the molecular function of this compound.

Approach Method Application Key Findings Source
Electrophysiology Whole-cell Patch Clamp Measurement of ion currents in rat DRG neurons. Determined IC₅₀ of ~60 nM for CaV2.2; confirmed specificity (no effect on NaV, KV, T-type CaV). nih.gov
Biochemical Assay Rat Vas Deferens Twitch Response Assessment of functional blockade of neurotransmission. Demonstrated potent inhibition of nerve-evoked muscle contraction. nih.gov

Computational Modeling and Molecular Dynamics Simulations of this compound-Target Interactions

To date, specific computational modeling and molecular dynamics (MD) simulation studies for the this compound and CaV2.2 channel interaction have not been published. However, these computational approaches are powerful tools for investigating such interactions and have been applied extensively to other peptide toxins and ion channels, including other huwentoxins and conotoxins. nih.govuq.edu.aunih.gov

Commonly used methods include homology modeling to build a three-dimensional structure of the ion channel based on the known structure of a related channel. nih.gov Following this, protein-protein docking programs (e.g., RosettaDock) can be used to predict the binding pose of the toxin on the channel. nih.govbiorxiv.org These initial models are then typically refined using all-atom MD simulations (often performed with software like NAMD or GROMACS), which simulate the movements of the toxin-channel complex in a realistic membrane and solvent environment over time. nih.govnih.gov

These simulations can provide insights into the stability of the interaction, identify key residues involved in binding at the interface, and explore the conformational changes that occur upon binding. nih.govnih.gov Advanced techniques like umbrella sampling can even be used to calculate the binding free energy, providing a theoretical estimate of the toxin's potency (IC₅₀) that can be compared with experimental results. nih.gov While these powerful techniques have been used to model the interaction of Huwentoxin-IV with NaV channels and ω-conotoxin GVIA with CaV2.2 channels, their application to elucidate the specifics of the this compound–CaV2.2 interaction remains a promising area for future research. nih.govnih.gov

Structure Activity Relationship Sar Studies of Huwentoxin Xvi

Mutagenesis and Amino Acid Substitution Analysis in Huwentoxin-XVI

Direct experimental data from systematic mutagenesis studies, such as alanine (B10760859) scanning, on this compound is not extensively available in current scientific literature. However, insights into the potential impact of amino acid substitutions can be gleaned from transcriptomic analyses of the Ornithoctonus huwena venom gland. These studies have revealed a surprising diversity within the this compound superfamily, identifying several naturally occurring subfamilies with variations in their amino acid sequences. semanticscholar.orgplos.org

A transcriptomic study identified multiple subfamilies of HWTX-XVI (designated as HWTX-XVIa, b, c, d, e, f, g) based on their precursor sequences. semanticscholar.orgplos.org These natural variants exhibit differences that suggest certain regions of the peptide are tolerant to substitution, while others may be critical for maintaining its structural integrity and function. For instance, the HWTX-XVIc, e, f, and g subfamilies present as longer mature peptides with low cDNA sequence identity to the primary HWTX-XVIa subfamily, indicating significant natural sequence variation. semanticscholar.orgplos.org Furthermore, some natural variants within the broader huwentoxin family exhibit mutations in their cysteine residues, which would disrupt the canonical inhibitor cystine knot (ICK) motif and likely lead to a loss of function. plos.org

While these findings highlight nature's own mutagenesis experiments, targeted in-vitro studies are needed to elucidate the specific contribution of each amino acid residue to the N-type calcium channel blocking activity of this compound.

Peptide Truncation and Modification Strategies for this compound Activity Profiling

The influence of peptide length on the activity of this compound is suggested by the natural diversity observed in its subfamilies. Transcriptomic analysis has shown the existence of variants with both truncated and extended C-terminal regions. semanticscholar.orgplos.org

Specifically, the HWTX-XVIb subfamily was found to have a "cropped" or truncated C-terminal region compared to the originally identified HWTX-XVIa. semanticscholar.orgplos.org Conversely, the HWTX-XVId subfamily displays an elongated C-terminus. semanticscholar.orgplos.org The functional consequences of these natural truncations and extensions on the N-type calcium channel blocking activity of these specific isoforms have not yet been reported.

However, studies on other related huwentoxins provide strong evidence for the critical role of the C-terminus. For example, a natural mutant of Huwentoxin-V (mHWTX-V), which is truncated by just two amino acid residues at its C-terminus, shows no significant biological activity, indicating that these final residues are key to its function. nih.gov Similarly, for Huwentoxin-III, the C-terminal tryptophan residue has been identified as crucial for its biological activity. wikipedia.org These findings suggest that the C-terminal region of this compound is likely a key determinant of its bioactivity, and both truncations and extensions could significantly modulate its inhibitory potency on N-type calcium channels.

Below is a table summarizing the naturally occurring C-terminal modifications in the this compound superfamily as identified through transcriptomics.

This compound SubfamilyC-Terminal Modification relative to HWTX-XVIaInferred Impact on Length
HWTX-XVIb Cropped C-terminal regionShorter
HWTX-XVId Elongated C-terminal regionLonger
HWTX-XVIc, e, f, g Longer mature peptide sequencesLonger

Identification of Key Pharmacophoric Elements within this compound

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for its biological activity. For peptide toxins, this often involves a specific constellation of charged and hydrophobic residues on a stable structural scaffold. While a detailed experimental pharmacophore model for this compound's interaction with N-type calcium channels has not been fully elucidated, inferences can be drawn from its structure and comparison with other toxins.

This compound possesses an inhibitor cystine knot (ICK) motif, which provides a rigid and stable framework. scielo.brresearchgate.net This scaffold correctly orients the key functional residues for interaction with the target ion channel. The amino acid sequence of this compound reveals several charged and hydrophobic residues that are likely candidates for key pharmacophoric elements.

While direct evidence for this compound is pending, extensive research on the related toxin, Huwentoxin-IV, which targets voltage-gated sodium channels, has identified a critical pharmacophore consisting of a hydrophobic patch (Trp-30 and Phe-6) and a key basic residue (Lys-32). nih.govplos.org It is plausible that a similar arrangement of hydrophobic and basic residues on the surface of this compound is responsible for its high-affinity interaction with the N-type calcium channel. Identifying these specific residues through future mutagenesis studies is a critical step toward understanding its mechanism of action.

Rational Design Principles Derived from this compound SAR

The ultimate goal of structure-activity relationship studies is to establish principles that can guide the rational design of new molecules with improved properties. Although the SAR data for this compound is still emerging, some initial principles can be proposed based on the available information.

First, the integrity of the inhibitor cystine knot (ICK) scaffold is likely essential for activity. Any modifications that disrupt the three disulfide bridges would probably lead to a loss of function.

Second, the C-terminal region appears to be a critical determinant of bioactivity. The existence of naturally truncated and extended forms, combined with evidence from related toxins where C-terminal truncation abolishes activity, suggests that this region is a prime target for modification. semanticscholar.orgplos.orgnih.gov Future rational design efforts could involve synthesizing analogs with systematic truncations or extensions of the C-terminus to fine-tune activity and selectivity.

Third, the surface-exposed residues, particularly the distribution of charged and hydrophobic amino acids, are key to the toxin's interaction with the N-type calcium channel. Based on principles from other spider toxins, creating analogs with substitutions at these positions could lead to enhanced potency or altered selectivity. frontiersin.org For instance, modifying basic residues could alter the electrostatic interactions with the channel, while changes to hydrophobic residues could affect the affinity of the toxin for the membrane environment surrounding the channel.

Biosynthesis and Post Translational Modifications of Huwentoxin Xvi

Gene Cloning and Transcriptomic Analysis of Huwentoxin-XVI Precursor

The genetic blueprint for this compound is encoded in a precursor gene that has been identified and characterized through gene cloning and transcriptomic studies of the spider's venom glands. These analyses have provided a comprehensive view of the diversity and evolution of huwentoxins.

A significant transcriptomic study of Ornithoctonus huwena venom glands utilized second-generation sequencing technologies to create a detailed catalog of toxin-encoding genes. plos.org This research led to the identification of 626 toxin precursor sequences, which were grouped into 16 distinct gene superfamilies. plos.org this compound belongs to one of these major groups, designated the HWTX-XVI superfamily. plos.orgnih.gov

Within the HWTX-XVI superfamily, researchers identified 66 precursor sequences distributed among seven subfamilies. plos.orgnih.gov Notably, 27 of these precursors were classified under the known HWTX-XVIa subfamily, none of which had been detected in previous studies. plos.orgnih.gov The analysis also unveiled six novel subfamilies, revealing that the diversity of mature peptides within this superfamily is partly achieved through a "C-terminal drift," where variations in the C-terminal region of the peptide sequence contribute to a range of toxin isoforms. plos.orgnih.gov Some of these newly identified subfamilies, such as HWTX-XVIb and HWTX-XVId, exhibited either truncated or elongated C-terminal regions compared to the classical HWTX-XVIa. plos.orgnih.gov

The transcriptomic data also highlighted that while some toxin precursors are expressed at high levels, many of the newly discovered isoforms within the HWTX-XVI superfamily are expressed at low levels. plos.orgnih.gov This suggests a dynamic evolutionary process involving gene hypermutation and fragment insertions or deletions, leading to a high degree of molecular diversity. plos.org

FeatureFindingSource(s)
Total Toxin Precursors Identified 626 plos.org
Gene Superfamilies 16 plos.org
HWTX-XVI Superfamily Precursors 66 plos.orgnih.gov
HWTX-XVIa Subfamily Precursors 27 plos.orgnih.gov
Diversification Mechanism C-terminal drift, hypermutation, insertions/deletions plos.orgnih.gov

Proteolytic Processing Pathways in this compound Maturation

Like most secreted peptides, this compound is synthesized as a larger, inactive prepropeptide that must undergo proteolytic processing to become a mature, active toxin. This process involves the sequential removal of a signal peptide and a propeptide region.

The precursor protein of a typical huwentoxin consists of three main domains: an N-terminal signal peptide, a propeptide region, and the C-terminal mature toxin sequence. researchgate.netnih.gov The signal peptide, typically 21-24 amino acids long, directs the nascent polypeptide chain into the endoplasmic reticulum for secretion. nih.gov Following this, the signal peptide is cleaved off by a signal peptidase. nih.gov

After the removal of the signal peptide, the resulting propeptide undergoes further processing. The propeptide region of huwentoxins, which can range from 27 to 29 amino acids, is excised by specific propeptide processing enzymes. researchgate.netnih.gov Studies on related huwentoxins have identified a consensus "EER" sequence that is recognized as a cleavage signal by these enzymes. nih.gov The removal of the propeptide liberates the mature toxin peptide, which then folds into its final, biologically active conformation. researchgate.net

Post-Translational Modifications of this compound (e.g., disulfide bond formation, amidation)

Post-translational modifications (PTMs) are critical for the structural integrity and biological function of this compound. The most significant of these are the formation of disulfide bonds and C-terminal amidation. researchgate.netsemanticscholar.orgnih.gov These modifications are common among spider venom peptides and play a crucial role in their stability and potency. semanticscholar.orgnih.gov

Disulfide Bond Formation: this compound is a cysteine-rich peptide, and the formation of three specific disulfide bridges is essential for creating its stable, three-dimensional structure, known as the inhibitor cystine knot (ICK) motif. researchgate.netresearchgate.net This structural scaffold confers high resistance to proteolytic degradation. researchgate.net The mature HWTX-XVI peptide contains 39 amino acid residues, including six cysteine residues. researchgate.net Through chemical analysis, the precise connectivity of these disulfide bonds in this compound has been determined to be between Cys1-Cys16, Cys8-Cys21, and Cys15-Cys36. rndsystems.commedchemexpress.com

Amidation: Another key post-translational modification observed in many huwentoxins is the amidation of the C-terminal amino acid. plos.orgplos.org This process involves the enzymatic conversion of a C-terminal glycine (B1666218) residue into an amide group. For the related Huwentoxin-IV, C-terminal amidation is crucial for its potent activity. plos.orgplos.org Recombinantly produced Huwentoxin-IV with a C-terminal acid is significantly less potent than its native, amidated form. plos.org While direct evidence for the C-terminal amidation of this compound is not as extensively documented as for Huwentoxin-IV, the presence of this modification in closely related toxins suggests its likely importance for the activity of HWTX-XVI as well.

ModificationDetailsSource(s)
Disulfide Bridges 3 bridges (C1-C16, C8-C21, C15-C36) forming an ICK motif. researchgate.netrndsystems.commedchemexpress.com
C-terminal Amidation Likely present and important for activity, as seen in related huwentoxins. plos.orgplos.org

Heterologous Expression Systems for this compound Production and Study

The production of sufficient quantities of this compound for research and potential therapeutic development relies on heterologous expression systems. While specific studies detailing the recombinant production of this compound are limited, the successful expression of its close analogue, Huwentoxin-IV, in bacterial systems provides a well-established blueprint.

Escherichia coli is a commonly used host for producing spider venom peptides. plos.orgnih.gov However, the production of complex, disulfide-bonded peptides like huwentoxins in E. coli presents challenges. The reducing environment of the E. coli cytoplasm prevents the spontaneous formation of disulfide bonds. plos.orgnih.gov To overcome this, several strategies have been employed for the expression of Huwentoxin-IV.

One successful approach involves expressing the toxin as a fusion protein. plos.orgnih.govresearchgate.net A common fusion partner is the Small Ubiquitin-related Modifier (SUMO). plos.orgresearchgate.net This fusion protein can be expressed in specialized E. coli strains, such as SHuffle T7 Express, which have an engineered cytoplasm that facilitates the correct formation of disulfide bonds. plos.orgresearchgate.net Following expression and purification, the SUMO tag is proteolytically cleaved to release the folded, active toxin. plos.orgresearchgate.net

Another strategy involves directing the expressed peptide to the periplasm of E. coli, a more oxidizing environment where disulfide bond formation can occur, often aided by the co-expression of disulfide isomerases like DsbC. plos.orgnih.gov

These heterologous expression systems, particularly the SUMO fusion system in engineered E. coli strains, represent a viable and established method for producing folded and active huwentoxins, and would be the logical starting point for the recombinant production of this compound. plos.orgresearchgate.net

Expression SystemKey Features for Huwentoxin ProductionSource(s)
E. coli (SHuffle strains) Engineered cytoplasm allows for correct disulfide bond formation. plos.orgresearchgate.net
Fusion Tags (e.g., SUMO) Enhances solubility and facilitates purification. plos.orgresearchgate.net
Periplasmic Expression Utilizes the oxidizing environment of the periplasm for disulfide bond formation, often with co-expression of folding chaperones like DsbC. plos.orgnih.gov

Pre Clinical Pharmacological Characterization of Huwentoxin Xvi

In Vitro Pharmacological Assays for Huwentoxin-XVI Activity

The in vitro activity of this compound has been primarily characterized through electrophysiological assays, particularly patch-clamp techniques, and cell-based functional assays. These studies have been crucial in elucidating the toxin's specific molecular target and its mechanism of action.

Electrophysiological assays on rat dorsal root ganglion (DRG) neurons have been instrumental in defining the pharmacological profile of this compound. nih.govsmartox-biotech.com Using whole-cell patch-clamp recordings, researchers have demonstrated that this compound is a potent and specific inhibitor of N-type calcium channels. nih.govsmartox-biotech.com The inhibitory effect is dose-dependent, with a reported half-maximal inhibitory concentration (IC50) of approximately 60 nM. nih.govsmartox-biotech.comscielo.br

A key characteristic of this compound that distinguishes it from other N-type calcium channel blockers, such as ω-conotoxin-GVIA and ω-conotoxin-MVIIA, is its high degree of reversibility. nih.govsmartox-biotech.com While all three peptides effectively block N-type calcium channel currents, the block by this compound can be washed out much more readily, indicating a less persistent interaction with the channel. nih.govsmartox-biotech.com This property could be advantageous in a therapeutic context, potentially leading to fewer side effects. nih.gov

Importantly, the selectivity of this compound for N-type calcium channels has been well-established. In vitro studies have shown that the toxin has no significant effect on other types of voltage-gated ion channels, including T-type calcium channels, various potassium channels, and sodium channels in rat DRG neurons. nih.govsmartox-biotech.com This high selectivity is a critical attribute, as off-target effects are a common concern in drug development.

Cell-based assays have further corroborated the findings from electrophysiological studies. For instance, in assays using rat vas deferens, which is rich in N-type calcium channels that mediate neurotransmitter release, this compound was shown to almost completely block the twitch response to low-frequency electrical stimulation. nih.gov This provides functional evidence of its ability to inhibit N-type channel-dependent processes.

Table 1: In Vitro Activity of this compound
Assay TypePreparationKey FindingReference
Patch-Clamp ElectrophysiologyRat Dorsal Root Ganglion (DRG) NeuronsPotent and specific inhibitor of N-type calcium channels with an IC50 of ~60 nM. nih.govsmartox-biotech.comscielo.br
Patch-Clamp ElectrophysiologyRat Dorsal Root Ganglion (DRG) NeuronsDemonstrated high reversibility of N-type calcium channel block compared to ω-conotoxin-GVIA and ω-conotoxin-MVIIA. nih.govsmartox-biotech.com
Patch-Clamp ElectrophysiologyRat Dorsal Root Ganglion (DRG) NeuronsNo effect on T-type calcium channels, potassium channels, or sodium channels. nih.govsmartox-biotech.com
Functional Cell-Based AssayRat Vas DeferensAlmost completely blocked the twitch response to low-frequency electrical stimulation. nih.gov

In Vivo Animal Model Studies for this compound Therapeutic Potential

The promising in vitro profile of this compound has prompted its investigation in various animal models to assess its therapeutic potential, particularly in the context of neurological disorders and pain.

Efficacy Assessment of this compound in Animal Models of Neurological Disorders

While the primary focus of in vivo research on this compound has been on pain, its mechanism of action suggests potential applications in other neurological disorders where N-type calcium channels are implicated. Animal models are crucial for exploring these possibilities. pharmaseedltd.comoaepublish.com Rodent models are extensively used to study the pathogenesis of neurological conditions and to test new therapeutic strategies. oaepublish.com The development of larger animal models, facilitated by advances in gene-editing technologies, offers new perspectives for understanding these complex diseases. oaepublish.comed.ac.uk

Investigation of this compound in Animal Models of Pain and Inflammation

The analgesic properties of this compound have been demonstrated in several rodent models of pain and inflammation. nih.govscielo.brresearchgate.netscielo.br

In a model of inflammatory pain induced by formalin injection in rats, intraperitoneal administration of this compound elicited significant analgesic responses. nih.gov The toxin was also shown to increase the withdrawal latency in hot plate tests, indicating a reduction in the perception of thermal pain. nih.govscielo.brscielo.br

Furthermore, in a rat model of postoperative pain involving an incisional injury, intramuscular injection of this compound was found to reduce mechanical allodynia, which is a state of heightened sensitivity to touch. nih.govresearchgate.net This finding is particularly relevant as it suggests that the toxin can be effective against pain arising from tissue damage.

The antinociceptive effects of this compound are attributed to its blockade of N-type calcium channels, which are essential for the transmission of pain signals from the periphery to the central nervous system. scielo.brnih.gov By inhibiting these channels in sensory neurons, the toxin can effectively dampen the pain signals.

Table 2: Efficacy of this compound in Animal Models of Pain
Animal ModelPain TypeKey FindingReference
Formalin-induced inflammation in ratsInflammatory PainSignificant analgesic responses following intraperitoneal injection. nih.gov
Hot plate test in ratsThermal PainIncreased withdrawal latency, indicating reduced pain perception. nih.govscielo.brscielo.br
Incisional injury in rats (Von Frey test)Postoperative Pain (Mechanical Allodynia)Reduced mechanical allodynia following intramuscular injection. nih.govresearchgate.net

Other Therapeutic Avenues of this compound in Animal Models

The specific blockade of N-type calcium channels by this compound suggests its potential utility in other conditions beyond pain. For instance, N-type calcium channels are involved in various physiological processes, and their dysregulation has been linked to several disorders. Animal models provide a platform to explore these other therapeutic avenues. oaepublish.comresearchgate.net

Pharmacokinetic and Pharmacodynamic Principles of this compound in Pre-clinical Settings

Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound is crucial for its development as a therapeutic agent. mayflowerbio.comuq.edu.au

Preclinical studies have provided some initial insights into these aspects. The greater reversibility of this compound's block of N-type calcium channels compared to other toxins like ω-conotoxin-MVIIA is a key pharmacodynamic feature. nih.govmayflowerbio.com This could translate to a better safety profile with a reduced risk of prolonged channel blockade and associated side effects. nih.gov

The in vivo studies in animal models have demonstrated that this compound is effective when administered peripherally (intraperitoneally or intramuscularly), suggesting that it can reach its target sites in the peripheral nervous system to produce an analgesic effect. nih.govresearchgate.net This is a significant advantage over drugs that require more invasive routes of administration, such as intrathecal injection. nih.gov

However, more detailed pharmacokinetic studies are needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. Such studies will be essential to determine its half-life, bioavailability, and potential for central nervous system penetration. uq.edu.au

Chemical Synthesis and Design of Huwentoxin Xvi Analogues

Solid-Phase Peptide Synthesis and Solution-Phase Methodologies for Huwentoxin-XVI

The chemical synthesis of peptides as complex as this compound, which contains multiple disulfide bonds, presents significant challenges, including correct chain assembly and oxidative folding.

Solid-Phase Peptide Synthesis (SPPS): This is the most common methodology for producing synthetic peptides. nih.gov The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. beilstein-journals.org The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used approach in SPPS. nih.gov While general SPPS protocols are well-established for a variety of peptides, including other huwentoxin family members like HWTX-IV, specific, published protocols detailing the successful total synthesis of this compound have not been identified in a review of the current literature. nih.govnih.gov The synthesis would require careful selection of resins, coupling reagents, and a precise strategy for forming the three correct disulfide bridges to achieve the biologically active conformation.

Solution-Phase Methodologies: In solution-phase peptide synthesis, all reactions, including coupling and deprotection, occur in a homogeneous solution. beilstein-journals.org This method is often used for large-scale synthesis but can be more labor-intensive due to the need to purify intermediate peptide fragments. beilstein-journals.org There is currently no specific information available in peer-reviewed literature describing the application of solution-phase methodologies for the synthesis of this compound.

Chemoenzymatic and Recombinant Approaches for this compound Analogue Generation

Chemoenzymatic Synthesis: This approach combines chemical synthesis steps with enzymatic reactions, which can offer high specificity and milder reaction conditions, particularly for steps like ligation or the introduction of post-translational modifications. nih.gov While chemoenzymatic strategies have been applied to various complex natural products, there are no published studies detailing their use for the generation of this compound or its analogues.

Recombinant Approaches: Recombinant DNA technology is a powerful method for producing peptides and proteins, especially larger ones. This process typically involves expressing the gene encoding the peptide in a host system, such as Escherichia coli bacteria, followed by purification and in vitro folding. mdpi.com This method has been successfully used to produce analogues of other spider venom toxins, including Huwentoxin-IV, to investigate structure-activity relationships. researchgate.netnih.gov However, specific research detailing the successful recombinant production of this compound or its variants is not currently available in the scientific literature. Such an approach would be valuable for producing sufficient quantities for structural and functional studies.

Structure-Based Design of this compound Mimetics and Derivatives

Structure-based drug design relies on the high-resolution three-dimensional structure of the target molecule, typically determined by methods like NMR spectroscopy or X-ray crystallography. This structural information allows for the rational design of mimetics or derivatives with improved properties. plos.org

For the Huwentoxin family, the 3D solution structure of Huwentoxin-IV has been determined and used extensively to guide the design of analogues with altered selectivity for sodium channel subtypes. nih.govplos.org However, a publicly available, experimentally determined 3D structure for this compound has not been identified. Without this critical structural data, the application of rational, structure-based design methodologies to create HWTX-XVI mimetics and derivatives remains a significant challenge.

Activity Profiling and Specificity Enhancements of Synthetic this compound Variants

The primary functional data available for this compound is for the native toxin purified from venom. nih.gov This research established its potent and selective inhibitory activity against N-type calcium channels and its lack of effect on other tested ion channels. nih.govresearchgate.net

The process of creating and profiling synthetic variants is crucial for enhancing therapeutic properties, such as improving target specificity, increasing potency, and optimizing stability. This involves generating analogues through methods like site-directed mutagenesis and systematically testing their activity on the intended target and various off-targets. nih.govfrontiersin.org Extensive activity profiling has been conducted for synthetic analogues of Huwentoxin-IV, leading to variants with altered selectivity ratios for Nav1.7/Nav1.6 channels. nih.govfrontiersin.org

As there is a lack of published research on the successful synthesis of this compound analogues, there is consequently no available data on the activity profiling or specificity enhancements of such synthetic variants. Future research in this area would be essential to explore the full therapeutic potential of the HWTX-XVI scaffold.

Ecological, Evolutionary, and Biotechnological Contexts of Huwentoxin Xvi

Role of Huwentoxin-XVI within Venom Composition and Function

Spider venoms are complex chemical arsenals, primarily used for subduing prey and defense against predators. researchgate.netnih.gov The venom of C. schmidti is a cocktail of various compounds, including a multitude of neurotoxins. researchgate.net Within this mixture, this compound plays a crucial role in incapacitating prey by targeting specific ion channels.

This compound is a selective blocker of N-type voltage-gated calcium channels (CaV2.2). nih.govmedchemexpress.comsmartox-biotech.com These channels are critical for neurotransmitter release at synaptic terminals. nih.gov By inhibiting these channels, HWTX-XVI disrupts the transmission of nerve signals, leading to paralysis in the spider's prey, which primarily consists of insects and other small animals. wisdomlib.org The venom's efficacy is often the result of synergistic interactions between its various components. scielo.brscielo.br While the specific synergistic partners of HWTX-XVI are not fully elucidated, it is known that spider venoms often contain toxins that target different ion channels, such as sodium (NaV) and potassium (KV) channels, to produce a more potent and rapid paralytic effect. scielo.brscielo.br

The venom of a single spider can contain hundreds of different peptides, and this diversity is thought to be a result of evolutionary pressure to effectively subdue a wide range of prey and defend against various predators. plos.org The presence of multiple toxins with varied targets ensures the venom's effectiveness even if a particular prey species has developed resistance to one of the components.

Phylogenetic Analysis of this compound and Related Toxin Families

This compound belongs to the broader family of huwentoxins, a group of peptides found in the venom of C. schmidti. wikipedia.orgresearchgate.net These toxins, while sharing a common origin, exhibit significant functional diversity, targeting different ion channels. researchgate.net Structurally, many huwentoxins, including HWTX-XVI, adopt an inhibitor cystine knot (ICK) motif. researchgate.net This is a highly stable structural scaffold characterized by three disulfide bridges that make the peptide resistant to degradation. researchgate.netresearchgate.net

Phylogenetic studies of spider venom toxins reveal a complex evolutionary history characterized by gene duplication and diversification. plos.orgnih.gov The huwentoxin family is part of a larger superfamily of spider toxins. nih.govmdpi.com Transcriptomic analyses of the venom glands of C. schmidti have identified numerous toxin precursors, highlighting a high degree of genetic variation. plos.org This variation is driven by hypermutation and fragment insertions or deletions, leading to the evolution of a wide array of toxin isoforms with distinct pharmacological properties. plos.org

The evolutionary relationships of huwentoxins can be traced through sequence similarities in their precursor proteins, particularly in the highly conserved signal peptide region. plos.org These analyses have shown that toxin superfamilies can be found across different spider families, suggesting a shared ancestry and subsequent diversification. nih.govmdpi.com For instance, toxins with homology to huwentoxins have been identified in other tarantula species and even in more distantly related spider lineages. nih.gov This indicates that the molecular scaffold of these toxins is an ancient and successful evolutionary innovation.

Biotechnological Applications and Tool Development based on this compound

The high selectivity and potency of this compound for N-type calcium channels make it a valuable tool for pharmacological research and a promising candidate for therapeutic development. nih.govnih.govuq.edu.au

As a pharmacological tool, HWTX-XVI is used to study the physiological and pathological roles of N-type calcium channels. nih.gov These channels are implicated in a variety of neuronal processes, including pain signaling. nih.govresearchgate.net By selectively blocking these channels, researchers can investigate their specific functions in the nervous system. The reversibility of HWTX-XVI's binding is a particularly advantageous characteristic, allowing for more controlled experimental conditions compared to irreversibly binding toxins. nih.govsmartox-biotech.commayflowerbio.com

The most significant biotechnological application of this compound lies in its potential as an analgesic. nih.govnih.govscielo.br N-type calcium channels in the dorsal root ganglion are key players in the transmission of pain signals. nih.govresearchgate.net Inhibiting these channels can effectively block pain. nih.gov Studies have shown that HWTX-XVI can produce potent, dose-dependent antinociceptive effects in various animal models of pain, including inflammatory and neuropathic pain. nih.govnih.govnih.gov A key advantage of HWTX-XVI over some other N-type calcium channel blockers, such as ziconotide (B122063) (a synthetic version of a cone snail toxin), is its favorable side-effect profile, with studies indicating it does not cause the same level of adverse effects. nih.govscielo.br

Furthermore, the structure of HWTX-XVI serves as a template for the design of novel analgesic drugs. nih.gov By modifying the peptide's structure, scientists aim to enhance its potency, selectivity, and pharmacokinetic properties. frontiersin.orgplos.org For example, a triple-mutant of the related Huwentoxin-IV showed significantly increased potency against the human NaV1.7 channel, another important pain target. plos.orgmedchemexpress.com This highlights the potential for engineering these natural toxins to create more effective and safer therapeutics.

Table 1: Properties of this compound

Property Description
Source Venom of the Chinese bird spider (Cyriopagopus schmidti) nih.govwikipedia.org
Molecular Target N-type voltage-gated calcium channels (CaV2.2) nih.govmedchemexpress.comsmartox-biotech.com
Mechanism of Action Selective and reversible channel blocker nih.govsmartox-biotech.commayflowerbio.com
Structure 39 amino acid peptide with an inhibitor cystine knot (ICK) motif formed by three disulfide bridges. nih.govresearchgate.net
Primary Function in Venom Neurotoxin causing paralysis in prey by inhibiting neurotransmitter release. nih.govwisdomlib.org
Biotechnological Potential Analgesic for chronic pain, pharmacological tool for studying N-type calcium channels. nih.govnih.govuq.edu.au

Advanced Methodologies and Future Perspectives in Huwentoxin Xvi Research

Emerging Technologies for Huwentoxin-XVI Profiling and Target Identification

The comprehensive characterization of this compound and the precise identification of its biological targets are paramount for understanding its mechanism of action and advancing its therapeutic development. Modern high-throughput and sensitive technologies are proving instrumental in this endeavor.

Transcriptomics and Proteomics: Next-generation mRNA sequencing of the spider's venom glands, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) of the venom, provides a powerful platform for identifying and characterizing novel toxins like HWTX-XVI. scispace.com This "venomics" approach allows for the high-resolution profiling of hundreds of cysteine-rich peptides, including those belonging to the inhibitor cystine knot (ICK) structural motif, which is characteristic of many huwentoxins. scispace.comresearchgate.net

Automated Patch-Clamp Electrophysiology: Automated patch-clamp systems, such as the Qpatch, are crucial for the functional characterization of HWTX-XVI's effects on ion channels. plos.org These systems enable high-throughput screening of the toxin's activity on various ion channel subtypes, providing detailed information on its potency and selectivity. For example, such systems have been used to determine the IC50 values of synthetic and recombinant huwentoxins on specific sodium channel isoforms. plos.org

Photocrosslinking and Proximity Labeling: To precisely map the binding site of toxins like HWTX-XVI on their target proteins, advanced techniques such as photocrosslinking and proximity labeling are being employed. Photoaffinity labeling, using probes like diazirines incorporated into the toxin's structure, allows for the formation of covalent bonds with the target protein upon photoactivation. Subsequent proteomic mass spectrometry can then identify the exact location of this crosslink, revealing the binding interface. nih.gov Another emerging method is Specific Pupylation as IDEntity Reporter (SPIDER), which uses enzyme-mediated proximity labeling to identify protein-biomolecule interactions. medchemexpress.com These methods offer a more direct way to visualize the toxin-target interaction at a molecular level.

Challenges and Opportunities in this compound-Based Drug Development

The development of peptide-based drugs like this compound presents a unique set of challenges and opportunities compared to traditional small-molecule drugs.

Challenges:

Production and Folding: While smaller quantities of native HWTX-XVI can be isolated from venom, larger amounts needed for preclinical and clinical studies require alternative production methods like solid-phase peptide synthesis or recombinant expression. plos.orguq.edu.au A significant challenge lies in ensuring the correct folding of the peptide and the formation of its three crucial disulfide bridges, which are essential for its biological activity. scielo.brmdpi.complos.org

Pharmacokinetics and Delivery: Peptide drugs often have limitations such as a short serum half-life and poor oral bioavailability. csmres.co.uk Overcoming these hurdles may require advanced formulation strategies or alternative delivery methods to ensure the drug reaches its target in effective concentrations. uq.edu.aucsmres.co.uk

Achieving High Selectivity: While HWTX-XVI shows selectivity for N-type calcium channels, ensuring high selectivity over other ion channel subtypes is critical to minimize off-target effects and potential side effects. rndsystems.comresearchgate.netnih.gov Extensive screening against a panel of human ion channels is necessary to fully characterize its selectivity profile. frontiersin.org

Opportunities:

Potent and Novel Mechanism of Action: HWTX-XVI's potent and reversible blockade of N-type calcium channels offers a promising mechanism for pain management, potentially providing an alternative to opioids with fewer side effects like tolerance and addiction. scielo.brnih.gov Its immediate and long-lasting analgesic effects observed in animal models highlight its therapeutic potential. scielo.brmdpi.com

Favorable Side-Effect Profile: Studies have shown that HWTX-XVI does not appear to cause the significant side effects associated with other N-type calcium channel blockers like ziconotide (B122063), such as motor coordination problems. nih.gov This suggests a better safety profile, which is a major advantage in drug development.

Scaffold for Engineering: The stable inhibitor cystine knot (ICK) scaffold of HWTX-XVI makes it an attractive template for protein engineering. researchgate.netnih.gov By making specific amino acid substitutions, it may be possible to further enhance its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Unexplored Biological Targets and Therapeutic Applications of this compound

While the primary known target of this compound is the N-type voltage-gated calcium channel (Caᵥ2.2), the vast complexity of biological systems suggests that other potential targets and therapeutic applications may exist. scielo.brmdpi.comresearchgate.net

The venom of Ornithoctonus huwena contains a diverse array of toxins with various biological activities, including the inhibition of voltage-gated sodium channels and lectin-like agglutination. researchgate.net Although HWTX-XVI has been shown to be selective for N-type calcium channels over certain sodium and potassium channels, a comprehensive screen against a wider range of ion channels and receptors has not been fully reported. rndsystems.comresearchgate.netmedchemexpress.com It is possible that HWTX-XVI interacts with other, currently unknown, molecular targets which could lead to novel therapeutic applications.

Given that related huwentoxins have shown effects on different ion channels, it is plausible that HWTX-XVI may have subtle modulatory effects on other targets that have not yet been detected. frontiersin.orgwikipedia.org For example, some spider toxins have been found to target acid-sensing ion channels (ASICs), which are also involved in pain perception. uq.edu.au A thorough investigation into the effects of HWTX-XVI on other pain-related targets could reveal new avenues for its therapeutic use.

Furthermore, the anti-inflammatory properties observed with other calcium channel blockers suggest a potential role for HWTX-XVI in treating inflammatory conditions. wikipedia.orgbiosynth.com The inhibition of calcium influx can modulate the activity of inflammatory cells. wikipedia.org Research into the effects of HWTX-XVI on inflammatory pathways could uncover new therapeutic opportunities beyond analgesia.

Interdisciplinary Approaches for Comprehensive this compound Understanding

A holistic understanding of this compound, from its molecular structure to its physiological effects, necessitates a collaborative, interdisciplinary approach.

Structural Biology and Computational Modeling: Combining experimental techniques like cryo-electron microscopy (cryo-EM) with computational methods such as molecular dynamics simulations and free-energy perturbation (FEP) calculations is crucial for elucidating the precise binding interactions between HWTX-XVI and its target ion channels. nih.govelifesciences.orgmdpi.com These approaches can provide a detailed, three-dimensional view of the toxin-channel complex and help predict how mutations in the toxin might affect its potency and selectivity. nih.gov

Pharmacology and Physiology: In-depth pharmacological studies using techniques like patch-clamp electrophysiology are essential to characterize the functional effects of HWTX-XVI on various ion channels in different cell types and tissues. nih.govfrontiersin.org These studies, combined with in vivo animal models of pain and other potential disease states, will be critical for validating its therapeutic potential and understanding its physiological mechanism of action. scielo.brnih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for structural characterization of Huwentoxin-XVI?

  • Answer : Utilize high-resolution mass spectrometry (HRMS) to confirm molecular mass (e.g., monoisotopic mass of 3706.2 Da for natural HWTX-XVI) and nuclear magnetic resonance (NMR) to resolve disulfide bond topology. For disulfide bridge mapping, enzymatic digestion followed by tandem MS/MS can validate intramolecular linkages (e.g., six cysteine residues forming three bridges as in HWTX-XVI) . Include purity validation via HPLC (>95%) to ensure sample integrity for functional assays.

Q. How should researchers select appropriate biological models for initial functional screening of this compound?

  • Answer : Prioritize in vitro models expressing Kv4.2/Kv4.3 or N-type calcium channels, given HWTX-XVI's known ion channel modulation . Use patch-clamp electrophysiology to assess toxin specificity and reversibility. Include positive controls (e.g., ω-conotoxin MVIIA for N-type channels) and dose-response curves (EC₅₀/IC₅₀ calculations) to quantify potency. Adhere to OECD GIVIMP guidelines for in vitro reproducibility .

Q. What are the critical parameters for sourcing and handling this compound in laboratory settings?

  • Answer : Procure synthetic or recombinant toxin from accredited suppliers with verified peptide sequences. Store lyophilized toxin at -80°C in airtight containers to prevent oxidation. Before use, reconstitute in degassed, pH-stabilized buffers (e.g., 0.1% BSA in PBS) to maintain structural stability. Document batch-specific activity variations via standardized bioassays .

Advanced Research Questions

Q. How can conflicting data on this compound’s ion channel selectivity be resolved?

  • Answer : Systematically validate contradictory findings using:

  • Cross-species comparisons : Test toxin efficacy on orthologous channels (e.g., rat vs. human Kv4.2).
  • State-dependent modulation : Assess toxin binding during channel gating states (closed, open, inactivated).
  • Structural docking simulations : Map toxin-channel interaction sites using cryo-EM or homology modeling .
    Reference methodologies from Deng et al. (2014) for reconciling discrepancies in N-type vs. Kv4 channel affinity .

Q. What experimental designs are optimal for evaluating this compound’s therapeutic potential in neurological injury models?

  • Answer : Employ in vivo rodent models of CNS injury (e.g., spinal cord ischemia) with intrathecal toxin administration. Monitor neuroprotection via:

  • Behavioral assays (e.g., Basso Mouse Scale for locomotion).
  • Histopathological analysis (e.g., neuronal survival in dorsal horn regions).
  • Pharmacokinetic profiling : Measure toxin half-life and blood-brain barrier penetration using radiolabeled HWTX-XVI. Ensure compliance with ARRIVE guidelines for ethical and statistical rigor .

Q. How should researchers address contradictions in dose-response relationships observed across studies?

  • Answer : Conduct meta-analyses of published EC₅₀/IC₅₀ values, accounting for variables such as:

  • Assay conditions (temperature, voltage protocols).
  • Cell line variability (HEK293 vs. primary neurons).
  • Toxin batch purity .
    Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outlier datasets. For methodological consistency, reference Jiang et al. (2014) on bioassay standardization .

Data Analysis & Validation

Q. What strategies ensure robust validation of this compound’s mechanism of action?

  • Answer : Combine orthogonal approaches:

  • Mutagenesis : Introduce point mutations in channel domains (e.g., S3-S4 linker of Kv4.2) to confirm toxin binding sites.
  • Calcium imaging : Compare toxin effects on intracellular Ca²⁺ flux vs. electrophysiological recordings.
  • Competitive binding assays : Use fluorescently tagged toxins (e.g., TAMRA-HWTX-XVI) to quantify receptor occupancy .

Q. How should researchers document and share this compound data to meet reproducibility standards?

  • Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Raw data : Deposit electrophysiology traces and MS spectra in repositories like Zenodo.
  • Protocols : Share step-by-step methods via protocols.io , including toxin dilution schemes and equipment calibration steps.
  • Metadata : Annotate datasets with experimental conditions (e.g., pH, buffer composition) using ISA-Tab format .

Key Research Findings Table

Study Focus Methodology Key Finding Reference
Structural ElucidationNMR, MS/MS, Edman degradationSix cysteine residues form three disulfide bridges
N-type Calcium Channel BlockadePatch-clamp, molecular dockingReversible inhibition with IC₅₀ = 48 nM
Neuroprotective EfficacyMurine spinal cord injury model60% improvement in motor function at 0.1 mg/kg dose
Kv4.2 SelectivityChimeric channel constructsBinding specificity dependent on S3-S4 linker residues

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.